molecular formula C27H34N4O4 B574761 Benzamide,  N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-3,5-b CAS No. 176378-80-6

Benzamide, N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-3,5-b

Cat. No.: B574761
CAS No.: 176378-80-6
M. Wt: 478.6 g/mol
InChI Key: XDLDPOQTRMUNPW-UHFFFAOYSA-N
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Description

Benzamide, N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-3,5-b is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core linked to a pyrimidine ring, which is further substituted with an amino group and a methylphenyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-3,5-b typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to ensure the efficient formation of the desired product. Catalysts and solvents are selected based on their ability to facilitate the reaction while minimizing side products .

Mechanism of Action

The mechanism of action of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-3,5-b involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-3,5-b lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

CAS No.

176378-80-6

Molecular Formula

C27H34N4O4

Molecular Weight

478.6 g/mol

IUPAC Name

N-[4-amino-1-methyl-3-(4-methylphenyl)-2,6-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide

InChI

InChI=1S/C27H34N4O4/c1-15-9-11-17(12-10-15)31-22(28)20(24(34)30(8)25(31)35)29-23(33)16-13-18(26(2,3)4)21(32)19(14-16)27(5,6)7/h9-14,32H,28H2,1-8H3,(H,29,33)

InChI Key

XDLDPOQTRMUNPW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C)NC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C)NC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)N

Synonyms

Benzamide, N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-3,5-bis(1,1-dimethylethyl)-4-hydroxy-

Origin of Product

United States

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